molecular formula C24H38N2O4 B12701969 (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) CAS No. 93962-77-7

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate)

Katalognummer: B12701969
CAS-Nummer: 93962-77-7
Molekulargewicht: 418.6 g/mol
InChI-Schlüssel: HBRHPTKVBLDZIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular framework, which includes multiple rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include strong bases, reducing agents, and catalysts to facilitate the formation of the desired product under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This often requires the use of specialized equipment and techniques to handle large volumes of reagents and intermediates safely and efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as aziridine and methylene, which can participate in different chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying enzyme mechanisms and protein interactionsIn industry, it is used in the production of advanced materials with unique properties .

Wirkmechanismus

The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) include other aziridine derivatives and indenediyl-based molecules. These compounds share structural similarities but may differ in their functional groups and overall reactivity .

Uniqueness: What sets (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(alpha-ethylaziridine-1-acetate) apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable tool in various scientific disciplines, offering unique opportunities for research and development .

Eigenschaften

CAS-Nummer

93962-77-7

Molekularformel

C24H38N2O4

Molekulargewicht

418.6 g/mol

IUPAC-Name

[3-[2-(aziridin-1-yl)butanoyloxymethyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl 2-(aziridin-1-yl)butanoate

InChI

InChI=1S/C24H38N2O4/c1-3-20(25-7-8-25)23(27)29-13-17-12-18-15-5-6-16(11-15)22(18)19(17)14-30-24(28)21(4-2)26-9-10-26/h15-22H,3-14H2,1-2H3

InChI-Schlüssel

HBRHPTKVBLDZIJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)OCC1CC2C3CCC(C3)C2C1COC(=O)C(CC)N4CC4)N5CC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.